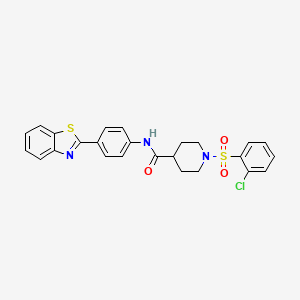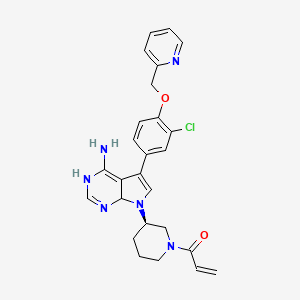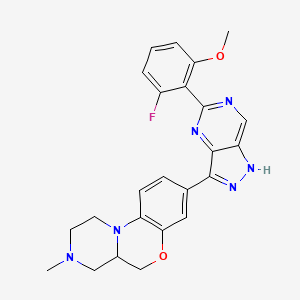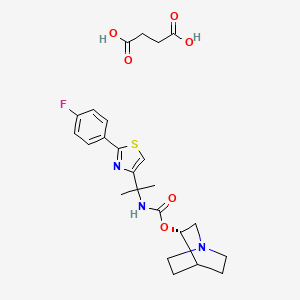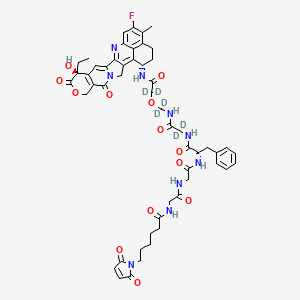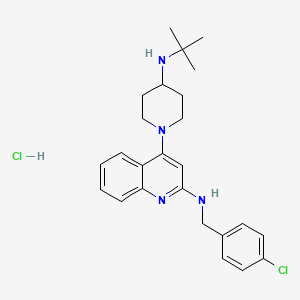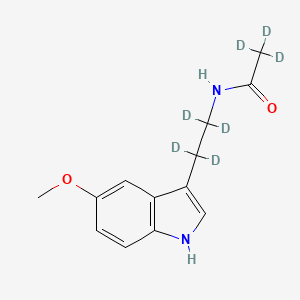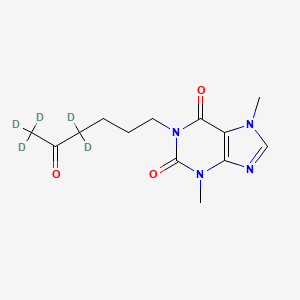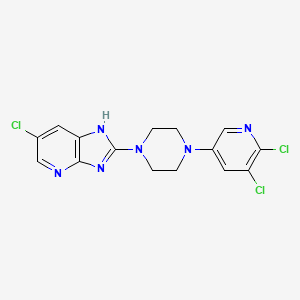![molecular formula C13H19N3O7 B12419588 [(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,5R)-3,4-dihidroxi-5-[4-(hidroxilamino)-2-oxopirimidin-1-il]oxolan-2-il]metil 2-metilpropanoato es un complejo compuesto orgánico con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo dihidroxi oxolano y un grupo hidroxilamino oxopirimidinil. Se ha estudiado por sus posibles propiedades antivirales y su papel en las aplicaciones farmacéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(2R,3R,5R)-3,4-dihidroxi-5-[4-(hidroxilamino)-2-oxopirimidin-1-il]oxolan-2-il]metil 2-metilpropanoato generalmente implica múltiples pasosLas condiciones de reacción a menudo requieren catalizadores y solventes específicos para garantizar que se logre la estereoquímica deseada .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización. El proceso de producción está diseñado para ser escalable y rentable, manteniendo altos estándares de control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
[(2R,3R,5R)-3,4-dihidroxi-5-[4-(hidroxilamino)-2-oxopirimidin-1-il]oxolan-2-il]metil 2-metilpropanoato experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos.
Reducción: El grupo oxopirimidinil se puede reducir para formar aminas.
Sustitución: El grupo hidroxilamino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Las reacciones generalmente se llevan a cabo a temperaturas y pH controlados para garantizar la selectividad y el rendimiento .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
Química
En química, [(2R,3R,5R)-3,4-dihidroxi-5-[4-(hidroxilamino)-2-oxopirimidin-1-il]oxolan-2-il]metil 2-metilpropanoato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos .
Biología
Biológicamente, este compuesto ha mostrado potencial en la investigación antiviral. Su capacidad para inhibir la replicación viral lo convierte en un candidato para el desarrollo de nuevos medicamentos antivirales. Los estudios han demostrado su eficacia contra diversas cepas virales, destacando su potencial terapéutico .
Medicina
En medicina, el compuesto se está explorando para sus aplicaciones profilácticas y terapéuticas. Sus propiedades antivirales lo convierten en un candidato prometedor para tratar infecciones virales. Además, su estructura única permite la administración dirigida de fármacos y una farmacocinética mejorada .
Industria
Industrialmente, [(2R,3R,5R)-3,4-dihidroxi-5-[4-(hidroxilamino)-2-oxopirimidin-1-il]oxolan-2-il]metil 2-metilpropanoato se utiliza en la producción de productos farmacéuticos y productos químicos finos. Su versatilidad y reactividad lo hacen valioso para diversas aplicaciones industriales .
Mecanismo De Acción
El mecanismo de acción de [(2R,3R,5R)-3,4-dihidroxi-5-[4-(hidroxilamino)-2-oxopirimidin-1-il]oxolan-2-il]metil 2-metilpropanoato implica su interacción con enzimas y proteínas virales. El compuesto inhibe la replicación viral al unirse a dianas moleculares específicas, interrumpiendo el ciclo de vida viral. Esta inhibición se logra mediante la formación de complejos estables con enzimas virales, lo que evita su función normal .
Comparación Con Compuestos Similares
Compuestos similares
- [(2R,3S,4R,5R)-3,4-dihidroxi-5-[4-(hidroxilamino)-2-oxopirimidin-1-il]oxolan-2-il]metil 2-metilpropanoato
- [(2R,3R,4R,5R)-2-(benzoiloximetil)-5-(5-fluoro-2,4-dioxo-3,4-dihidropirimidin-1-il)tetrahidrofurano-3,4-diil dibenzoato
Unicidad
La singularidad de [(2R,3R,5R)-3,4-dihidroxi-5-[4-(hidroxilamino)-2-oxopirimidin-1-il]oxolan-2-il]metil 2-metilpropanoato radica en su estereoquímica específica y grupos funcionales. Estas características contribuyen a su alta reactividad y selectividad en reacciones químicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones. Sus propiedades antivirales lo distinguen aún más de compuestos similares, destacando su potencial en el desarrollo terapéutico .
Propiedades
Fórmula molecular |
C13H19N3O7 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9+,10?,11-/m1/s1 |
Clave InChI |
HTNPEHXGEKVIHG-UPCPIJHOSA-N |
SMILES isomérico |
CC(C)C(=O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=CC(=NC2=O)NO)O)O |
SMILES canónico |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




